molecular formula C10H12O2 B13933749 5-Methoxy-2,4-dimethylbenzaldehyde

5-Methoxy-2,4-dimethylbenzaldehyde

Cat. No.: B13933749
M. Wt: 164.20 g/mol
InChI Key: SSBIODGYQFXYTK-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2,4-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenol with methanol in the presence of an acid catalyst to form 5-methoxy-2,4-dimethylphenol. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4-dimethylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through the redox cycling of the compound, which generates reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in the antioxidation pathways, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,4-dimethylbenzaldehyde is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxy-2,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBIODGYQFXYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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